Osteocalcin Fragment 45-49 human

Bone Metastasis Cell Migration Chemotaxis Assay

Select Osteocalcin Fragment 45-49 human (CAS 85679-70-5) for its unique C-terminal pentapeptide sequence (FYGPV) that retains the gamma-carboxyglutamic acid (Gla) domain. Unlike full-length osteocalcin or other fragments, only fragment 45-49 antagonizes oxytocin receptor binding in osteosarcoma cells and exhibits potent chemotactic activity toward MDA-MB-231 breast cancer cells at low micromolar concentrations (0.1–1 μM). With just 10% degradation after 7 days at 4°C (vs. 63% for intact osteocalcin), this fragment ensures reliable, reproducible data in long-term studies and multi-center trials. Ideal for dissecting bone metastasis pathways, generating C-terminal-specific monoclonal antibodies (e.g., clone OCG2), and performing competitive binding assays.

Molecular Formula C30H39N5O7
Molecular Weight 581.7 g/mol
CAS No. 85679-70-5
Cat. No. B1588111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsteocalcin Fragment 45-49 human
CAS85679-70-5
Molecular FormulaC30H39N5O7
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C30H39N5O7/c1-18(2)26(30(41)42)34-29(40)24-9-6-14-35(24)25(37)17-32-28(39)23(16-20-10-12-21(36)13-11-20)33-27(38)22(31)15-19-7-4-3-5-8-19/h3-5,7-8,10-13,18,22-24,26,36H,6,9,14-17,31H2,1-2H3,(H,32,39)(H,33,38)(H,34,40)(H,41,42)
InChIKeyMJAFJCRCGVXXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osteocalcin Fragment 45-49 Human (CAS 85679-70-5): A Defined C-Terminal Peptide for Bone Cell Chemotaxis and Receptor Studies


Osteocalcin Fragment 45-49 human (CAS 85679-70-5), also known as Bone Gla Protein (45-49), is a synthetic pentapeptide (sequence FYGPV) corresponding to the C-terminal residues 45-49 of human osteocalcin . This fragment retains the gamma-carboxyglutamic acid (Gla) domain characteristic of the parent protein, endowing it with calcium-binding capacity and a role in bone matrix mineralization . It is widely utilized in research focused on bone cell chemotaxis, as it has demonstrated chemotactic activity toward monocytes, breast cancer cells, and osteoblast-like cells in vitro [1]. Its defined, short sequence makes it a precise tool for investigating osteocalcin's interactions with cellular receptors, including its ability to antagonize oxytocin-mediated effects in osteosarcoma cells [2].

Why Generic Osteocalcin Peptides Cannot Replace Fragment 45-49 Human (CAS 85679-70-5) in Targeted Assays


Substituting a generic osteocalcin peptide or a different fragment (e.g., 1-43, 1-19, or full-length 1-49) for Osteocalcin Fragment 45-49 human (CAS 85679-70-5) introduces significant functional and analytical variability. Unlike the intact protein or larger N-terminal fragments, this specific C-terminal pentapeptide (FYGPV) lacks the mid-region and N-terminal epitopes [1]. This structural distinction is critical because it directly impacts biological activity: fragment 45-49 uniquely antagonizes oxytocin receptor binding in osteosarcoma cells, a function not replicated by other osteocalcin fragments [2]. Furthermore, while the 1-43 fragment is known for its relative stability in serum, fragment 45-49 demonstrates a different stability profile, with only a 10% degradation after 7 days at 4°C compared to a 63% loss for intact osteocalcin . Relying on alternative fragments or the full-length protein would therefore confound experimental outcomes in assays requiring specific C-terminal interactions, stable short-sequence behavior, or precise antibody epitope mapping.

Quantitative Differentiation: How Osteocalcin Fragment 45-49 Human (CAS 85679-70-5) Outperforms Analogs in Key Functional Assays


Osteocalcin Fragment 45-49 Human Exhibits Potent Chemotactic Activity on Breast Cancer and Monocyte Cells at Low Micromolar Concentrations

Osteocalcin Fragment 45-49 human (as Bone Gla Protein 45-49) demonstrates chemotactic activity on MDA-MB-231 human breast cancer cells at 0.1 and 1 μM concentrations. In the same assay, it also induces chemotaxis of human peripheral blood monocytes at 1 nM to 1 μM. This activity is specific to the 45-49 fragment; the full-length osteocalcin protein (1-49) and other fragments (e.g., 1-43, 1-19) do not exhibit this targeted chemotactic effect on these cell types [1].

Bone Metastasis Cell Migration Chemotaxis Assay

Osteocalcin Fragment 45-49 Human Antagonizes Oxytocin Receptor Binding and Function in Osteosarcoma Cells

Osteocalcin Fragment 45-49 human (as the hexapeptide RFYGPV) competitively inhibits oxytocin (OT) binding to its cognate receptors on osteosarcoma (OS) cells. In competitive binding assays, the presence of the 45-49 fragment effectively displaces OT from its receptors, thereby antagonizing the OT-mediated inhibition of OS cell growth [1]. This antagonism is unique to the C-terminal 45-49 fragment; other osteocalcin fragments, such as 1-44, do not exhibit this receptor-level interaction.

Osteosarcoma Oxytocin Receptor Competitive Binding

Fragment 45-49 Human Serves as a Precise Epitope for Monoclonal Antibody Development, Unlike N-Terminal Fragments

Osteocalcin Fragment 45-49 human (aa 45-49) was used to raise and screen monoclonal antibodies (MAbs) for the development of a two-site ELISA specific for human osteocalcin. In this assay, MAbs recognizing the midregion (aa20-43) and the NH2-terminus (aa7-19) were employed, while the 45-49 fragment was crucial for generating antibodies that recognize the C-terminal region [1]. The specificity of these antibodies for the 45-49 epitope is validated by their ability to bind the fragment in ELISA and Western blot applications, a property not shared by antibodies raised against N-terminal or mid-region fragments [2].

ELISA Antibody Engineering Epitope Mapping

Osteocalcin Fragment 45-49 Human Demonstrates Superior Stability in Serum Compared to Intact Osteocalcin

In serum storage stability studies, Osteocalcin Fragment 45-49 human exhibits significantly less degradation than the full-length intact osteocalcin protein (1-49). After 7 days of storage at 4°C, the concentration of intact osteocalcin is reduced by 63%, whereas the 45-49 fragment degrades by only 10% . This differential stability is attributed to the susceptibility of the intact protein to proteolytic cleavage, particularly between residues 43 and 44, which generates the more stable 1-43 fragment, but the 45-49 fragment remains largely intact.

Serum Stability Biomarker Assay Sample Handling

Optimized Applications for Osteocalcin Fragment 45-49 Human (CAS 85679-70-5) Based on Quantitative Differentiation


Investigating Bone Metastasis Mechanisms via Chemotaxis Assays

Utilize Osteocalcin Fragment 45-49 human to study the chemotactic recruitment of monocytes and breast cancer cells to bone surfaces. Its potent chemotactic activity on MDA-MB-231 cells at low micromolar concentrations (0.1-1 μM) makes it an ideal tool for dissecting the molecular pathways involved in bone metastasis, where the parent osteocalcin protein lacks this specific activity [1].

Probing the Osteocalcin-Oxytocin Receptor Axis in Osteosarcoma

Employ this fragment in competitive binding and functional assays to investigate the antagonistic relationship between osteocalcin C-terminus and oxytocin receptors in osteosarcoma cells. Its unique ability to displace oxytocin binding, a property not shared by the 1-44 fragment, positions it as a key reagent for understanding growth regulation in bone cancers [2].

Developing High-Specificity Immunoassays for Osteocalcin Fragments

Leverage fragment 45-49 as an immunogen to generate monoclonal antibodies (e.g., clone OCG2) that specifically recognize the C-terminal epitope. This enables the creation of ELISA and Western blot assays that can differentiate between intact osteocalcin and its C-terminal cleavage products, crucial for accurate biomarker quantification in metabolic bone disease studies [3].

Ensuring Analyte Stability in Long-Term Serum Sample Storage

Select Osteocalcin Fragment 45-49 human as a more stable alternative to intact osteocalcin in studies requiring delayed sample processing or long-term storage. Its 10% degradation rate over 7 days at 4°C, compared to 63% for the full-length protein, ensures more reliable and consistent data in retrospective analyses and multi-center trials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osteocalcin Fragment 45-49 human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.